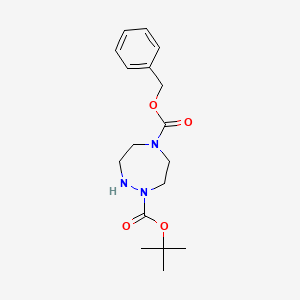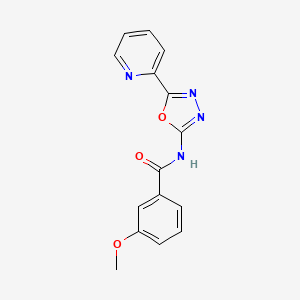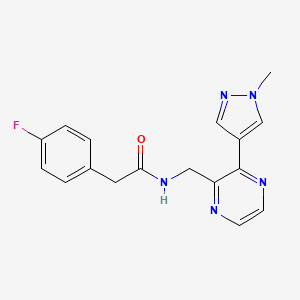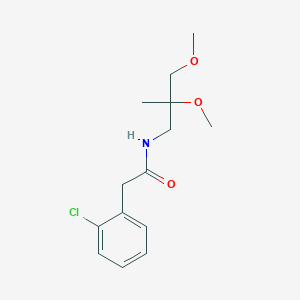
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is a compound that belongs to the class of triazacycloheptanes. This compound is characterized by the presence of tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate typically involves the protection of the amine groups with tert-butoxycarbonyl and benzyloxycarbonyl groups. The reaction conditions often include the use of bases such as triethylamine or pyridine, and the protective groups are introduced using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogenation with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, oxalyl chloride for deprotection, and various bases and acids to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl and benzyloxycarbonyl groups are stable under a variety of conditions, allowing for selective reactions to occur. The deprotection of these groups can be achieved using specific reagents like oxalyl chloride, which selectively removes the protective groups without affecting other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the benzyloxycarbonyl group.
5-(Benzyloxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the tert-butoxycarbonyl group.
1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is unique due to the presence of both tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the ability to perform multiple reactions without interference .
Propriétés
IUPAC Name |
5-O-benzyl 1-O-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-12-11-19(10-9-18-20)15(21)23-13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUCQBYIRWJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cinnoline-3-carboxylic acid](/img/structure/B2721236.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)


![2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B2721244.png)

![5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2721249.png)
![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)
